2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a fluorine atom at the 7-position. The unique structure of this compound makes it of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction typically occurs in dry toluene at 140°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of advanced catalytic systems such as Schiff base zinc complexes supported on magnetite nanoparticles. These catalysts facilitate the reaction under mild conditions, enhancing yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while reduction can produce amino derivatives.
Scientific Research Applications
2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it useful in biochemical studies.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and RORγt, interfering with their signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Amino-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
- 2-Amino-7-bromo-[1,2,4]triazolo[1,5-a]pyridine
- 2-Amino-7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Comparison: Compared to its analogs with different halogen substitutions, 2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability .
Properties
IUPAC Name |
7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDARJSNGROMZAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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